2-Hydroxy-5-(2-methylphenyl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(2-methylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a hydroxyl group at the second position and a 2-methylphenyl group at the fifth position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(2-methylphenyl)isonicotinic acid typically involves the condensation of isonicotinic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of isonicotinic hydrazide with 2-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve continuous synthesis techniques, where the reaction is carried out in a flow reactor to ensure consistent product quality and yield. Catalysts such as copper on alumina (Cu/γ-Al2O3) can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(2-methylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 2-keto-5-(2-methylphenyl)isonicotinic acid.
Reduction: Formation of 2-hydroxy-5-(2-methylphenyl)isonicotinic alcohol.
Substitution: Formation of 2-hydroxy-5-(2-methylphenyl)-3-nitroisonicotinic acid.
Scientific Research Applications
2-Hydroxy-5-(2-methylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known pharmacophores.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The hydroxyl group and the aromatic ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the fourth position.
2-Hydroxyisonicotinic acid: Similar structure but lacks the 2-methylphenyl group.
Isoniazid: A well-known derivative used as an antibiotic for tuberculosis.
Uniqueness: 2-Hydroxy-5-(2-methylphenyl)isonicotinic acid is unique due to the presence of both the hydroxyl group and the 2-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler derivatives.
Properties
IUPAC Name |
5-(2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-9(8)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJWMDITPGKJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686917 |
Source
|
Record name | 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-01-5 |
Source
|
Record name | 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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